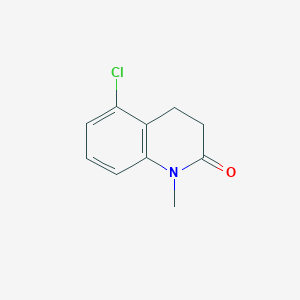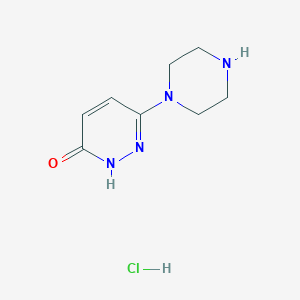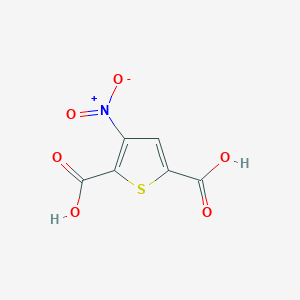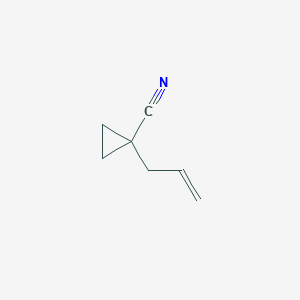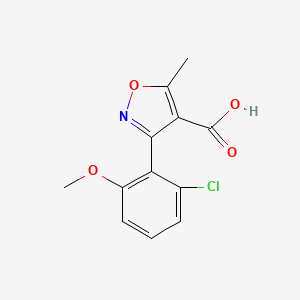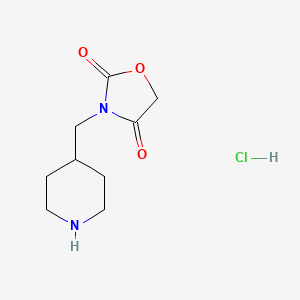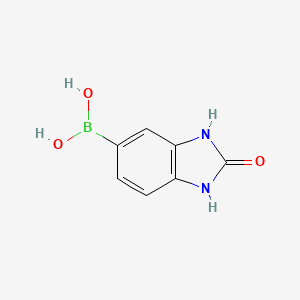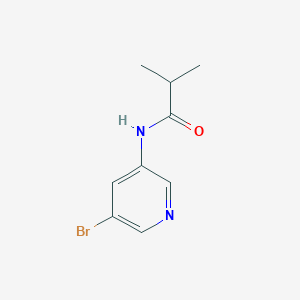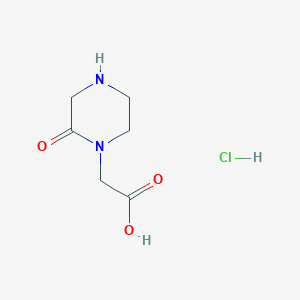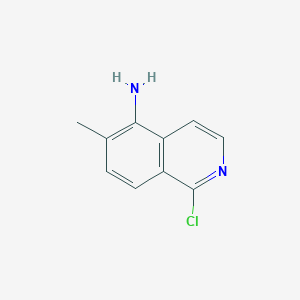
1-Chloro-6-methylisoquinolin-5-amine
Overview
Description
1-Chloro-6-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Chloro-6-methylisoquinolin-5-amine consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 192.64 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
Amination Processes and Chemical Reactions : 1-Chloro-6-methylisoquinolin-5-amine is used in various amination processes. For instance, nitroisoquinolines, including those with chloro substitutions, are aminated to create mono- or bis(methylamino)-substituted compounds, showcasing its potential in the synthesis of diverse chemical structures (Woźniak & Nowak, 1994).
Redox-Annulations : It undergoes redox-neutral annulations with electron-deficient substrates, demonstrating its reactivity and potential use in complex molecular synthesis (Paul, Adili, & Seidel, 2019).
Biological and Pharmacological Research
Role in Neurological Conditions : Compounds structurally related to 1-Chloro-6-methylisoquinolin-5-amine are found in the brain and have been linked to conditions like Parkinson's disease, indicating its relevance in neurological research (Kotake et al., 1995).
Antimicrobial Activity : Derivatives of chloro-methylquinoline, similar in structure to 1-Chloro-6-methylisoquinolin-5-amine, have shown promising antifungal and antibacterial activities, suggesting potential applications in antimicrobial research (Kumar et al., 2011).
Anticancer Properties : Research on quinoline derivatives, akin to 1-Chloro-6-methylisoquinolin-5-amine, has uncovered potent apoptosis-inducing properties and effectiveness in cancer models, pointing to its significance in oncological studies (Sirisoma et al., 2009).
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 1-chloro-6-methylisoquinolin-5-amine belongs, have been used in the design of many synthetic compounds against diseases like malaria
Mode of Action
Isoquinolines, in general, are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Isoquinolines and their derivatives have been shown to have various biological effects, including anti-malarial activity .
properties
IUPAC Name |
1-chloro-6-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNXRQQKNCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-methylisoquinolin-5-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

